molecular formula C24H22N4O8S3 B13867000 3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium

3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium

Cat. No.: B13867000
M. Wt: 590.7 g/mol
InChI Key: PDKOPAMEWCCSIN-ZIFPLYCDSA-N
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Description

3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a bicyclic core with multiple functional groups that contribute to its reactivity and utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic core through cyclization reactions, followed by the introduction of functional groups such as acetoxymethyl and oxo groups. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts to facilitate the cyclization and functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The industrial synthesis also includes purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxo groups, potentially converting them to hydroxyl groups.

    Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied using techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Acetoxymethyl)-7-[(4-carboxybutanoyl)amino]-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid
  • (6R,7R)-3-((乙酰氧基)甲基)-7-(2-氨基-4-噻唑基-(甲氧亚氨基)

Uniqueness

Compared to similar compounds, 3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium stands out due to its specific functional groups and bicyclic structure, which confer unique reactivity and biological activity. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H22N4O8S3

Molecular Weight

590.7 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[(4R,5R)-3,11-dioxo-4-[(2-thiophen-2-ylacetyl)amino]-6-thia-2,10-diazatricyclo[6.3.0.02,5]undec-1(8)-en-10-yl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C24H22N4O8S3/c1-10(29)36-7-12-9-39-23-18(21(33)28(23)17(12)24(34)35)26-6-11-8-38-22-15(19(31)27(22)16(11)20(26)32)25-14(30)5-13-3-2-4-37-13/h2-4,15,18,22-23H,5-9H2,1H3,(H,25,30)(H,34,35)/t15-,18-,22-,23-/m1/s1

InChI Key

PDKOPAMEWCCSIN-ZIFPLYCDSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N3CC4=C(C3=O)N5[C@@H]([C@@H](C5=O)NC(=O)CC6=CC=CS6)SC4)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)N3CC4=C(C3=O)N5C(C(C5=O)NC(=O)CC6=CC=CS6)SC4)SC1)C(=O)O

Origin of Product

United States

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